1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol
Overview
Description
1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H11FN2O3 and a molecular weight of 226.21 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a fluoro-nitrophenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol typically involves the reaction of 2-fluoro-4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone: Contains a methanone group instead of a hydroxyl group.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring, affecting their biological activity and chemical properties
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-9-5-7(13(15)16)1-2-10(9)12-4-3-8(14)6-12/h1-2,5,8,14H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGWXHQBHRUCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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